molecular formula C8H11Cl2F3N2O B1398531 2-Trifluoromethoxybenzylhydrazine dihydrochloride CAS No. 887595-82-6

2-Trifluoromethoxybenzylhydrazine dihydrochloride

Cat. No.: B1398531
CAS No.: 887595-82-6
M. Wt: 279.08 g/mol
InChI Key: KTFLOIQKMQVJJT-UHFFFAOYSA-N
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Description

2-Trifluoromethoxybenzylhydrazine dihydrochloride (CAS: 887595-82-6; MFCD18425619) is a fluorinated benzylhydrazine derivative with two hydrochloride counterions. The trifluoromethoxy (-OCF₃) group at the 2-position of the benzyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocycles or bioactive molecules. Its dihydrochloride salt form improves aqueous solubility, facilitating biological testing .

Properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLOIQKMQVJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Trifluoromethoxybenzyl Halide

The precursor, 2-trifluoromethoxybenzyl chloride, is typically synthesized by halogenation of 2-trifluoromethoxytoluene or by substitution reactions on appropriately functionalized aromatic rings bearing the trifluoromethoxy group.

  • A common approach involves selective chlorination of the methyl group adjacent to the aromatic ring to yield the benzyl chloride derivative.
  • Reaction conditions often include radical initiators or catalysts under controlled temperature to avoid over-chlorination or side reactions.
  • Purification is achieved by distillation or recrystallization to obtain high-purity benzyl halide.

Formation of 2-Trifluoromethoxybenzylhydrazine

The key step is nucleophilic substitution of the benzyl halide with hydrazine hydrate:

  • Reaction:
    $$
    \text{2-Trifluoromethoxybenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{2-Trifluoromethoxybenzylhydrazine} + \text{HCl}
    $$

  • Conditions:

    • Solvent: Ethanol or methanol is commonly used as the reaction medium.
    • Temperature: Typically reflux conditions (~78°C for ethanol) for 4–12 hours.
    • Molar ratio: Excess hydrazine hydrate is used to drive the reaction to completion.
    • Workup: The reaction mixture is cooled, and the product is isolated by concentration and crystallization.
  • Yield:
    Literature on analogous benzylhydrazines reports yields in the range of 60–80% without further purification steps, suitable for subsequent transformations.

Conversion to Dihydrochloride Salt

To enhance the stability and facilitate handling, the free base hydrazine is converted to its dihydrochloride salt:

  • Procedure:

    • The free base is dissolved in an appropriate solvent such as ethanol or ethereal hydrochloric acid.
    • Anhydrous hydrogen chloride or hydrochloric acid gas is bubbled through or added dropwise.
    • The resulting dihydrochloride salt precipitates out as a solid.
    • The solid is filtered, washed with cold solvent, and dried under vacuum.
  • This salt form is more crystalline and stable, suitable for storage and further applications.

Representative Reaction Scheme

Step Reactants and Conditions Product Yield (%) Notes
1 2-Trifluoromethoxytoluene + Cl2 (radical initiator, heat) 2-Trifluoromethoxybenzyl chloride 70-85 Controlled chlorination
2 2-Trifluoromethoxybenzyl chloride + Hydrazine hydrate (EtOH, reflux) 2-Trifluoromethoxybenzylhydrazine 60-80 Nucleophilic substitution
3 2-Trifluoromethoxybenzylhydrazine + 2 equiv HCl (EtOH) 2-Trifluoromethoxybenzylhydrazine dihydrochloride 90-95 Salt formation, precipitation

Chemical Reactions Analysis

2-Trifluoromethoxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form hydrazones and other derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Trifluoromethoxybenzylhydrazine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases. Research has shown that derivatives of this compound exhibit significant biological activity, making it a valuable lead compound in drug discovery efforts.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The results indicated that certain derivatives displayed selective cytotoxicity, with growth inhibition percentages varying significantly across different cell lines. For instance, one derivative demonstrated a GI50 (Growth Inhibition at 50%) of 5 µM against breast cancer cells, suggesting its potential for further development as an anticancer drug .

Biochemical Research

Enzyme Inhibition Studies
The compound has also been explored for its role as an enzyme inhibitor. In particular, it has been tested against various enzymes involved in metabolic pathways. For example, studies have shown that this compound can inhibit the activity of uridine diphosphate-N-acetylglucosamine pyrophosphorylase, which is crucial for glycoprotein synthesis .

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
UDP-N-acetylglucosamine pyrophosphorylase10
Aldose reductase15
Dipeptidyl peptidase IV20

Synthetic Applications

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethoxy group enhances the reactivity and stability of intermediates in various synthetic pathways.

Case Study: Synthesis of Novel Heterocycles
Research has demonstrated the utility of this compound in synthesizing novel heterocyclic compounds through hydrazone formation and subsequent cyclization reactions. A notable case involved the synthesis of a series of pyrazole derivatives, which exhibited promising antifungal activity .

Environmental and Safety Considerations

Given its chemical properties, handling this compound requires adherence to safety protocols to mitigate risks associated with exposure. Studies have indicated that environmental factors can influence the stability and efficacy of this compound during laboratory procedures.

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Positional Isomers

The trifluoromethoxy group's position on the benzyl ring significantly influences physicochemical and biological properties:

Compound Name Substituent Position CAS Number Molecular Formula Key Differences
2-Trifluoromethoxybenzylhydrazine dihydrochloride 2-OCF₃ 887595-82-6 C₈H₉Cl₂F₃N₂O Higher steric hindrance at ortho position; may reduce enzymatic degradation
3-Trifluoromethoxybenzylhydrazine dihydrochloride 3-OCF₃ 1427396-65-3 C₈H₉Cl₂F₃N₂O Meta substitution offers balanced electronic effects; potentially improved receptor binding
4-Trifluoromethoxybenzylhydrazine dihydrochloride 4-OCF₃ 51887-20-8 C₈H₉Cl₂F₃N₂O Para substitution maximizes electronic effects; enhanced dipole moments for membrane penetration

Key Insight : Ortho-substituted derivatives (e.g., 2-OCF₃) exhibit steric effects that may limit rotational freedom, whereas para-substituted analogs show stronger electron-withdrawing effects .

Substituent Variations

Comparisons with other benzylhydrazine derivatives highlight the role of substituent chemistry:

Compound Name Substituent Molecular Formula Lipophilicity (LogP)* Key Properties
This compound -OCF₃ C₈H₉Cl₂F₃N₂O ~1.8 (estimated) High metabolic stability; moderate solubility
2-(Trifluoromethyl)phenylhydrazine hydrochloride -CF₃ C₇H₈ClF₃N₂ ~2.3 Higher lipophilicity; potential CNS activity
(2-Fluorobenzyl)hydrazine hydrochloride -F C₇H₁₀ClFN₂ ~0.9 Lower steric bulk; faster metabolic clearance
2-Nitrophenylhydrazine hydrochloride -NO₂ C₆H₇ClN₃O₂ ~0.5 Strong electron withdrawal; reactive in synthesis

*LogP values estimated using fragment-based methods.

Key Insight: The trifluoromethoxy group balances lipophilicity (LogP ~1.8) and electronic effects, making it preferable over nitro (-NO₂) or trifluoromethyl (-CF₃) groups in drug design .

Backbone Modifications

Comparisons with non-benzylhydrazine derivatives:

Compound Name Backbone Key Differences
This compound Benzylhydrazine Flexible CH₂ linker; adaptable to diverse targets
4-(Trifluoromethoxy)phenylhydrazine hydrochloride Phenylhydrazine Direct ring substitution; rigid structure limits conformational diversity
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride Benzimidate Ester functionality; hydrolytically unstable

Key Insight : The benzylhydrazine backbone offers synthetic versatility for derivatization compared to phenylhydrazines or esters .

Solubility and Salt Formation

The dihydrochloride salt form enhances water solubility (>50 mg/mL in aqueous buffers) compared to free bases (e.g., 2-Trifluoromethoxybenzylhydrazine: <5 mg/mL). This property is critical for in vivo studies and aligns with trends observed in other dihydrochloride salts like Trimetazidine dihydrochloride .

Biological Activity

2-Trifluoromethoxybenzylhydrazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure, which includes a trifluoromethoxy group attached to a benzylhydrazine moiety. This unique structure may contribute to its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-TrifluoromethoxybenzylhydrazineMRSA32 µg/mL
Hydrazine derivative AEscherichia coli16 µg/mL
Hydrazine derivative BStaphylococcus aureus8 µg/mL

Anticancer Activity

In vitro studies have demonstrated that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown selective cytotoxicity against melanoma and breast cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
2-TrifluoromethoxybenzylhydrazineMelanoma B1615
Hydrazine derivative CMCF-7 (Breast cancer)20
Hydrazine derivative DHeLa (Cervical cancer)25

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : Some studies suggest that hydrazine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : Certain compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a hydrazine derivative similar to this compound in patients with chronic bacterial infections. The study found a significant reduction in bacterial load among participants treated with the compound compared to the placebo group .

Case Study 2: Cancer Treatment

In another study, patients with advanced melanoma were treated with a regimen including hydrazine derivatives. Results indicated improved survival rates and tumor reduction in a subset of patients, suggesting potential for further development as an anticancer agent .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer: Implement Quality by Design (QbD) principles:
  • Define critical quality attributes (CQAs) like purity and particle size.
  • Control raw material specifications (e.g., hydrazine hydrate purity).
  • Use in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 2
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